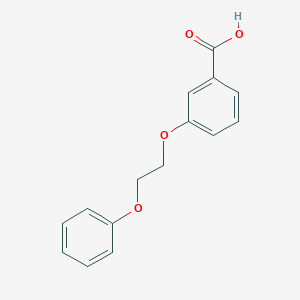
3-(2-Phenoxyethoxy)benzoesäure
Übersicht
Beschreibung
3-(2-phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, characterized by the presence of a phenoxyethoxy group attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(2-phenoxyethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
Target of Action
3-(2-Phenoxyethoxy)benzoic Acid is a derivative of benzoic acid . The primary targets of this compound are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in the metabolism of glucose . Additionally, it has been found to inhibit protein glycation .
Biochemical Pathways
The activation of PPAR-γ and glucokinase impacts several biochemical pathways. PPAR-γ activation influences the transcription of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis . The activation of glucokinase enhances the glycolysis pathway, promoting the metabolism of glucose .
Pharmacokinetics
Benzoic acid is known to be well-absorbed and is primarily metabolized in the liver, where it is conjugated with glycine and excreted as hippuric acid .
Result of Action
The activation of PPAR-γ and glucokinase by 3-(2-Phenoxyethoxy)benzoic Acid can lead to enhanced glucose metabolism and improved insulin sensitivity . This could potentially be beneficial in the management of conditions like diabetes. The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions, including aging, diabetes, and neurodegenerative diseases .
Biochemische Analyse
Biochemical Properties
It is known that benzoic acid derivatives, such as 3-(2-phenoxyethoxy)benzoic Acid, can interact with various enzymes, proteins, and other biomolecules . For instance, benzoic acid is predominantly biosynthesized using shikimate and the core phenylpropanoid pathways .
Cellular Effects
Some derivatives of 3-phenoxybenzoic acid, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
It is known that benzoic acid is predominately biosynthesized using shikimate and the core phenylpropanoid pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenoxyethanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of the benzoic acid reacts with the hydroxyl group of the phenoxyethanol to form the ether linkage .
Industrial Production Methods
Industrial production of 3-(2-phenoxyethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-phenoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-phenoxybenzoic acid
- 2-phenoxybenzoic acid
- 4-phenoxybenzoic acid
Uniqueness
3-(2-phenoxyethoxy)benzoic acid is unique due to the presence of the phenoxyethoxy group, which imparts distinct physicochemical properties compared to other phenoxybenzoic acids. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-(2-phenoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDMBNOZUXRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406527 | |
| Record name | 3-(2-phenoxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116495-73-9 | |
| Record name | 3-(2-phenoxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(2-phenoxyethoxy)benzoic acid used in the synthesis of poly(ether-ketone)s?
A1: 3-(2-phenoxyethoxy)benzoic acid functions as an AB monomer in the synthesis of poly(ether-ketone)s (PEKs). [, ] Its structure allows it to react with other monomers via Friedel-Crafts acylation, forming the backbone of the polymer. The presence of the flexible oxyethylene spacer within the monomer's structure is particularly important as it enhances the solubility of the resulting PEKs. []
Q2: What are the advantages of using polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) as a reaction medium for this polymerization?
A2: Strong acids are typically used in Friedel-Crafts acylation, but they can damage sensitive structures like multi-walled carbon nanotubes (MWNTs) and potentially lead to the hydrolysis of the growing polymer chains. [, ] Using a milder reaction medium of polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) avoids these issues. This mixture is strong enough to promote the polymerization but gentle enough to preserve the integrity of both the MWNTs and the forming PEKs. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
![4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide](/img/structure/B180945.png)

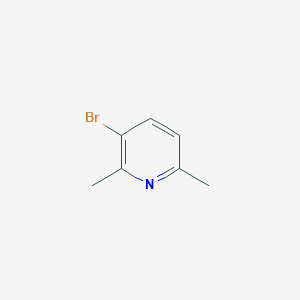
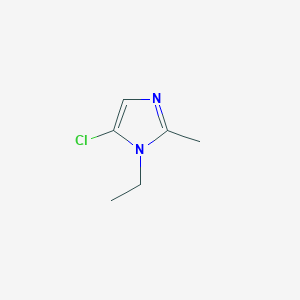
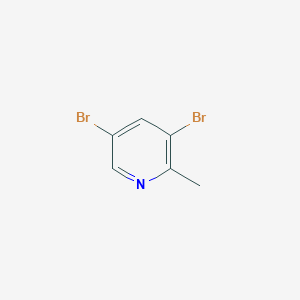
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
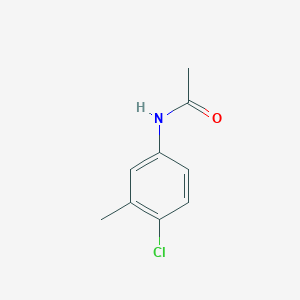
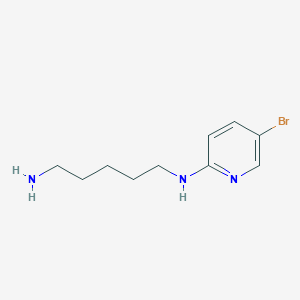
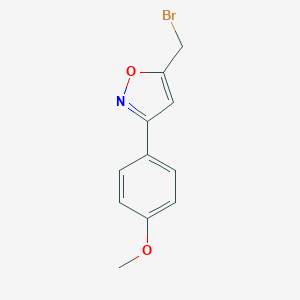
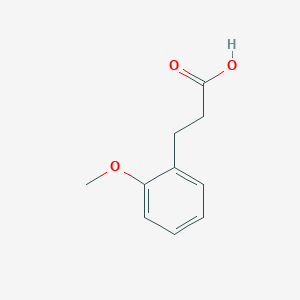
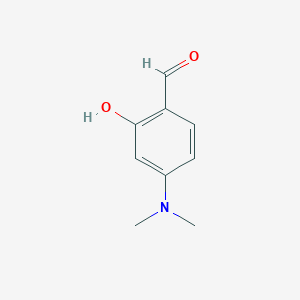
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
